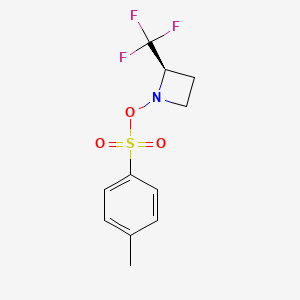
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate is a chemical compound that features a trifluoromethyl group attached to an azetidine ring, which is further bonded to a 4-methylbenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate typically involves the reaction of (2R)-2-(trifluoromethyl)azetidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also involve steps for purification, such as recrystallization or chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azide or nitrile derivatives, while oxidation can yield ketones or carboxylic acids.
科学的研究の応用
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components.
作用機序
The mechanism of action of (2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The azetidine ring can act as a scaffold for binding to specific proteins or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
α-(trifluoromethyl)styrene: A compound used in the synthesis of more complex fluorinated compounds.
Uniqueness
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate is unique due to the presence of both the trifluoromethyl group and the azetidine ring, which confer distinct chemical and biological properties
特性
分子式 |
C11H12F3NO3S |
|---|---|
分子量 |
295.28 g/mol |
IUPAC名 |
[(2R)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F3NO3S/c1-8-2-4-9(5-3-8)19(16,17)18-15-7-6-10(15)11(12,13)14/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChIキー |
GQLFWTHOILWVRG-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CC[C@@H]2C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CCC2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


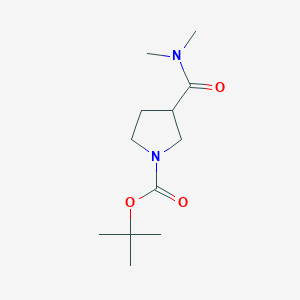
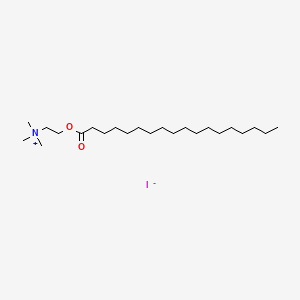
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
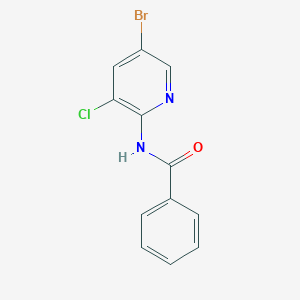
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
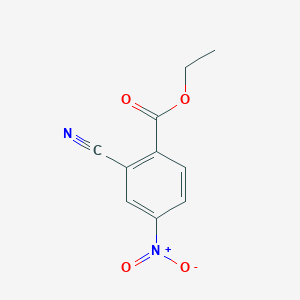

![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
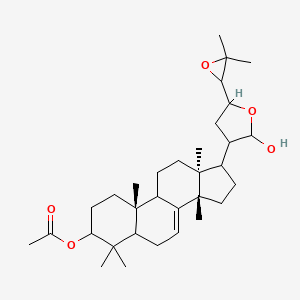
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)
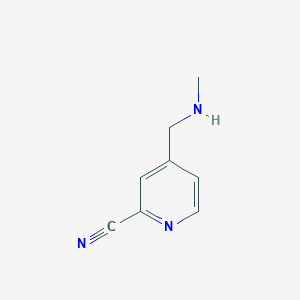
![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)

